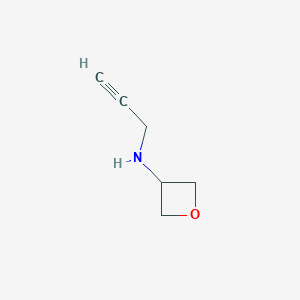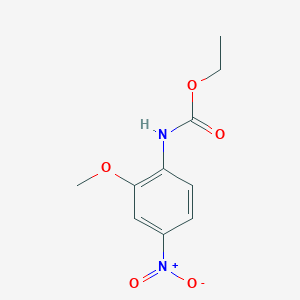
2-(4-(methylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Methylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound characterized by its unique combination of aromatic, heterocyclic, and acetamide groups
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials:
4-(Methylthio)aniline
3-Pyridinecarboxylic acid
Acetic anhydride
Hydrazine hydrate
Reaction Steps:
Step 1: Formation of the intermediate oxadiazole ring by reacting 3-pyridinecarboxylic acid with hydrazine hydrate in the presence of a dehydrating agent, typically phosphorus oxychloride, under reflux conditions.
Step 2: Nucleophilic substitution reaction between the intermediate and 4-(methylthio)aniline to form the acetamide linkage. This step usually requires a base such as triethylamine and is conducted in an organic solvent like dichloromethane.
Step 3: Purification through recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
On an industrial scale, the synthesis of 2-(4-(methylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide might employ continuous flow reactors to ensure better control over reaction conditions, improved yields, and scalability. The use of automated purification systems ensures high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups (if present) on the phenyl ring can undergo reduction to amines using catalytic hydrogenation or reducing agents like tin chloride.
Substitution: Electrophilic aromatic substitution reactions on the phenyl or pyridine rings can introduce various functional groups, such as halogens or alkyl chains, using reagents like bromine or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-Chloroperbenzoic acid
Reduction: Hydrogen gas with a palladium catalyst, Tin(II) chloride
Substitution: Bromine in acetic acid, Alkyl halides in the presence of a Lewis acid catalyst
Major Products
Sulfoxides and sulfones from oxidation of the methylthio group
Amines from reduction of nitro groups
Halogenated or alkylated derivatives from substitution reactions
科学研究应用
Chemistry
Catalysts: The compound's structure allows it to act as a ligand in coordination chemistry, forming stable complexes with transition metals, useful in catalytic applications.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biology and Medicine
Drug Development: Due to its potential bioactivity, it is being explored for its therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.
Biochemical Probes: The compound can be used as a probe to study enzyme activities and receptor binding due to its specificity and affinity.
Industry
Agriculture: It may be used in the formulation of novel pesticides or herbicides, exploiting its ability to interact with specific biochemical pathways in pests or weeds.
Polymers: The compound's structure can be modified to create novel polymers with unique mechanical and thermal properties.
作用机制
The exact mechanism of action for 2-(4-(methylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide varies depending on its application.
In drug development: The compound may inhibit specific enzymes or receptors, disrupting key biological pathways and leading to therapeutic effects. Its interaction with DNA or proteins can alter their function or expression.
In agriculture: It could inhibit essential enzymes in pests or weeds, leading to their death or growth inhibition.
相似化合物的比较
Similar Compounds
2-(4-(Methylthio)phenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
2-(4-(Methylthio)phenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide
2-(4-(Methylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
The position of the pyridine nitrogen affects the electronic properties and biological activity, making 2-(4-(methylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide unique in its binding affinities and reaction profiles.
The presence of the methylthio group provides specific steric and electronic effects that influence the compound's reactivity and interactions with biological targets.
That's a crash course on your compound. Got any more gems to dive into?
属性
IUPAC Name |
2-(4-methylsulfanylphenyl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-23-13-6-4-11(5-7-13)9-14(21)18-16-20-19-15(22-16)12-3-2-8-17-10-12/h2-8,10H,9H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRMKRGBKJLBSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl 3-(2-ethoxy-2-oxoethyl)-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2849318.png)
![1-[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2849319.png)
![methyl 3-{[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]methyl}-4-methoxybenzoate](/img/structure/B2849327.png)
![8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2849328.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2849329.png)
![Methyl 4-[(2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2849331.png)
![N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide](/img/structure/B2849332.png)
![5-(4-cyclohexylphenyl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2849333.png)

